Cannabivarin is a propyl homolog of cannabinol (CBN) [, , , ] belonging to the cannabinoid family of compounds. These compounds are primarily found in Cannabis sativa, an herbaceous plant with a long history of medicinal and recreational use [, , , , , , ]. CBV is classified as a phytocannabinoid, meaning it is a cannabinoid naturally produced by the cannabis plant. While less abundant than other cannabinoids like Tetrahydrocannabinol (THC) and cannabidiol (CBD), CBV has garnered increasing scientific interest due to its potential therapeutic properties [, ].
Cannabivarin is primarily sourced from the Cannabis sativa plant, particularly in certain strains that are bred for higher concentrations of this compound. Its production can be influenced by the genetic makeup of the plant, environmental factors, and cultivation practices.
Cannabivarin belongs to a class of compounds known as cannabinoids, which interact with the endocannabinoid system in humans and other mammals. It is classified as a non-psychoactive cannabinoid, meaning it does not produce the "high" typically associated with tetrahydrocannabinol.
Cannabivarin can be synthesized through various methods, including natural extraction from cannabis plants and synthetic approaches. The most common synthetic route involves the use of cannabinoid synthases, which are enzymes that facilitate the conversion of precursor compounds into cannabinoids.
For bioenzymatic synthesis, researchers have identified specific synthases like tetrahydrocannabivarin acid synthase that catalyze the formation of cannabivarin from cannabigerovarin acid through decarboxylation processes under controlled conditions such as temperature and pH .
Cannabivarin has a molecular formula of C19H26O2. Its structure features a pentyl side chain similar to that of tetrahydrocannabinol but differs in its carbon backbone, contributing to its unique properties.
Cannabivarin can undergo various chemical reactions typical of cannabinoids, such as:
These reactions often require specific catalysts or conditions (such as heat or UV light) to proceed efficiently. For instance, decarboxylation can occur through heating at elevated temperatures or exposure to UV light .
Cannabivarin interacts with the endocannabinoid system by binding to cannabinoid receptors (CB1 and CB2). Its mechanism is believed to modulate neurotransmitter release and influence various physiological processes such as pain perception and immune response.
Research indicates that cannabivarin may exhibit anti-inflammatory properties and could potentially reduce pain without the psychoactive effects associated with tetrahydrocannabinol .
Cannabivarin is being studied for its potential therapeutic applications, including:
Cannabivarin (CBV) was first identified during mid-20th-century investigations into Cannabis sativa chemistry. Initial research by Adams and colleagues characterized homologs of Δ⁹-tetrahydrocannabinol (THC), leading to the structural elucidation of propyl side-chain analogs like CBV. The compound was formally designated as 6,6,9-trimethyl-3-propyl-6H-benzo[c]chromen-1-ol, reflecting its dibenzopyran core and C₃ alkyl side chain [1] [4]. The systematic IUPAC name 6,6,9-trimethyl-3-propyl-6H-dibenzo[b,d]pyran-1-ol further codifies its molecular architecture [10]. CBV is cataloged under CAS Registry Number 33745-21-0 and shares biochemical kinship with tetrahydrocannabivarin (THCV), its metabolic precursor [1] [10]. Unlike major cannabinoids such as THC or CBD, CBV remained scientifically overshadowed until advanced chromatography enabled precise quantification of minor phytocannabinoids in the 2000s.
CBV belongs to the cannabivarin class of phytocannabinoids, defined by a propyl (3-carbon) side chain instead of the pentyl (5-carbon) chain prevalent in canonical cannabinoids like cannabinol (CBN) [4] [8]. Its molecular formula is C₁₉H₂₂O₂, with a molar mass of 282.38 g/mol [4] [10]. Structurally, CBV is an oxidative derivative of THCV, analogous to how CBN derives from THC [1] [7]. It lacks stereoisomers or double-bond isomers due to its fully aromatic C-ring, which stabilizes its chemical conformation [1]. The propyl side chain reduces CBV’s lipophilicity compared to pentyl-cannabinoids, potentially altering receptor binding kinetics [8]. Within the broader phytocannabinoid taxonomy, CBV falls under the "varin" subgroup, which includes CBDV (cannabidivarin) and THCV—all biosynthesized from divarinic acid rather than olivetolic acid [2] [9].
Table 1: Structural Comparison of CBV with Key Cannabinoids
Cannabinoid | Side Chain | Molecular Formula | Molecular Weight (g/mol) | Biosynthetic Precursor |
---|---|---|---|---|
CBV | Propyl (C3) | C₁₉H₂₂O₂ | 282.38 | THCV |
CBD | Pentyl (C5) | C₂₁H₃₀O₂ | 314.47 | CBDA |
THCV | Propyl (C3) | C₁₉H₂₆O₂ | 286.41 | CBGVA |
THC | Pentyl (C5) | C₂₁H₃₀O₂ | 314.47 | CBGA |
CBV occurs natively in trace amounts (<0.1% dry weight) across most Cannabis sativa chemotypes but accumulates prominently in specific landrace strains and aged plant material [1] [7]. Its biosynthesis initiates with geranyl pyrophosphate and divarinolic acid (rather than olivetolic acid), forming cannabigerovarinic acid (CBGVA). Enzymatic oxidation via THCV synthase yields tetrahydrocannabivarin carboxylic acid (THCVA), which decarboxylates to THCV. CBV subsequently arises via oxidative degradation of THCV during storage or exposure to UV light [1] [9]. Elevated CBV levels are documented in:
Table 2: Regional Distribution of CBV-Rich Cannabis Varieties
Geographic Region | Notable Strains/Landraces | Typical CBV Content | Primary Cannabinoid Profile |
---|---|---|---|
Southern Africa | Swazi Gold, Malawian Wild | 0.2–0.8% dry weight | THCV-dominant, high CBV |
South Asia | Hindu Kush variants | 0.1–0.5% dry weight | Mixed THC/THCV, moderate CBV |
Western Africa | Nigerian sativa | <0.3% dry weight | CBD-dominant, low CBV |
Alphabetical Index of Cannabinoids Mentioned
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: